molecular formula C15H21ClN4O2 B12760056 1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine CAS No. 80712-22-7

1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine

Cat. No.: B12760056
CAS No.: 80712-22-7
M. Wt: 324.80 g/mol
InChI Key: RVNRQXOUZUJWIG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine typically involves the reaction of 3-chlorophenylamine with 2,4,4-trimethylallophanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as a pharmacological agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.

    4-(2,4,4-Trimethylallophanoyl)piperazine: Studied for its potential therapeutic effects.

Uniqueness

1-(3-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is unique due to the combination of the chlorophenyl and trimethylallophanoyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

80712-22-7

Molecular Formula

C15H21ClN4O2

Molecular Weight

324.80 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C15H21ClN4O2/c1-17(2)14(21)18(3)15(22)20-9-7-19(8-10-20)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3

InChI Key

RVNRQXOUZUJWIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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